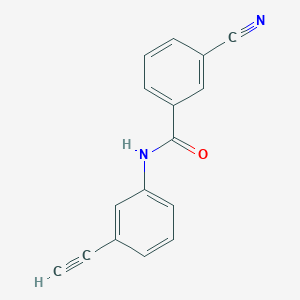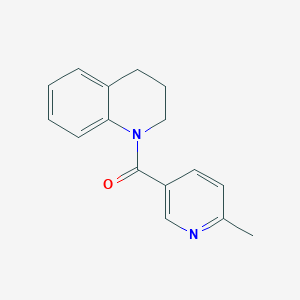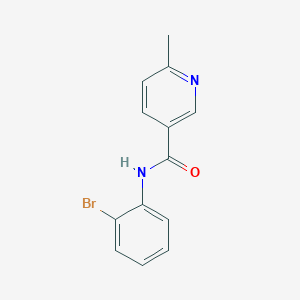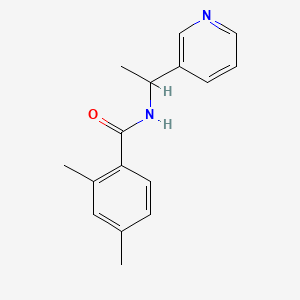
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first identified in the 1990s as a compound with potent antitumor activity in preclinical studies. Since then, a number of studies have been conducted to investigate the mechanism of action, biochemical and physiological effects, and potential clinical applications of DMXAA.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to activate the production of cytokines and chemokines, which can attract immune cells to the site of the tumor. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects, and to modulate the expression of genes involved in immune function and cell signaling. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have a vasodilatory effect, which can increase blood flow to the tumor and enhance the delivery of chemotherapy agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide as an anticancer agent is its potent antitumor activity against a range of cancer cell lines. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have synergistic effects with other chemotherapy agents, making it a promising candidate for combination therapy. However, there are also limitations to the use of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide in lab experiments. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have variable effects in different animal models, and its mechanism of action is not fully understood.
Direcciones Futuras
There are a number of future directions for research on N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide. One area of focus is the development of combination therapies that incorporate N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide with other chemotherapy agents. Another area of focus is the identification of biomarkers that can predict the response of tumors to N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide. Additionally, there is ongoing research into the mechanism of action of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide, with the goal of developing more effective and targeted therapies for cancer.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2,3-dimethylaniline with 2-bromo-6-methylpyridine-3-carboxylic acid, followed by cyclization to form N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has potent antitumor activity against a range of cancer cell lines, including lung, breast, colon, and prostate cancer. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have synergistic effects with other chemotherapy agents, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-5-4-6-14(12(10)3)17-15(18)13-8-7-11(2)16-9-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKZAUIEJZKBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)
![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)











